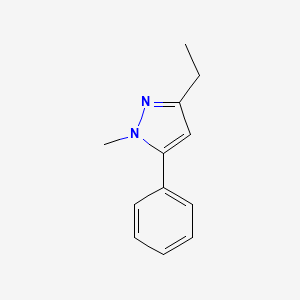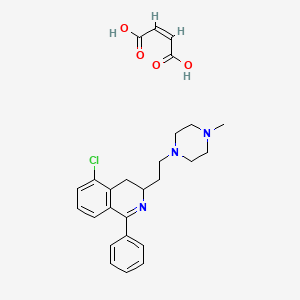
3-Ethyl-1-methyl-5-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the pyrazole to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Halogenated pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-5-phenyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
3,5-Dimethyl-1-phenylpyrazole: Differing by the presence of an additional methyl group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro and carboxylic acid group[][8].
Uniqueness
3-Ethyl-1-methyl-5-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ethyl and phenyl groups enhance its lipophilicity, making it a valuable compound for drug development and other applications .
Eigenschaften
CAS-Nummer |
61592-31-2 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-5-phenylpyrazole |
InChI |
InChI=1S/C12H14N2/c1-3-11-9-12(14(2)13-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
SUDORTRLZQGIAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)

![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)






![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)



